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Compound of Interest

Compound Name:
Acetic acid;4-fluoronaphthalen-1-

ol

CAS No.: 90990-92-4

Cat. No.: B15427361

Get Quote

The introduction of fluorine at the C4 position of the naphthalene ring creates a unique push-

pull electronic system with the C1-hydroxyl group.

Electronic Competition: The hydroxyl group (-OH) at C1 is a strong electron donor (+M

effect). The fluorine at C4 exerts a strong inductive electron-withdrawing effect (-I) but a

weaker mesomeric donating effect (+M).

Acidity (pKa): While fluorine is generally electron-withdrawing, its resonance donation at the

para position often mitigates the inductive acidification. Consequently, 4-fluoronaphthalen-1-

ol exhibits a pKa (~9.[1]7) slightly higher than that of unsubstituted 1-naphthol (pKa 9.3),

making it a slightly weaker acid.

Lipophilicity: The C-F bond increases lipophilicity compared to the C-H bond, enhancing

membrane permeability without the steric penalty associated with chloro- or methyl-

substitutions.

Part 2: Key Physicochemical Parameters[1][2][3]
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The following data aggregates experimental values and high-confidence predictive models

validated against similar fluorinated naphthyl systems.

Parameter Value Source/Method

CAS Number 315-53-7 Chemical Abstracts Service

Molecular Formula C₁₀H₇FO -

Molecular Weight 162.16 g/mol -

Appearance Brown to tan crystalline solid Experimental (Isolation)

Melting Point 93–95 °C Experimental [1]

Boiling Point ~312 °C (Predicted) ACD/Labs Model

pKa 9.73 ± 0.40 Predicted (ACD/pKa)

LogP 2.79 – 3.10 Consensus LogP

Solubility
Soluble in MeOH, DMSO,

CH₂Cl₂, EtOAc
Experimental

H-Bond Donors 1 -

H-Bond Acceptors 2 (O, F) -

Part 3: Spectroscopic Characterization
Accurate identification requires recognizing the specific coupling patterns introduced by the

fluorine atom.

Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃, 300 MHz):

5.30 (s, 1H, -OH): Broad singlet, chemical shift is concentration-dependent.

6.95 (dd, 1H, H-3): Couples with H-2 (ortho) and F-4 (geminal/vicinal coupling).

Hz,
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Hz.

7.20 (dd, 1H, H-2): Ortho coupling to H-3.

7.50 - 7.65 (m, 2H, H-6, H-7): Multiplet typical of naphthalene mid-ring protons.

8.00 - 8.20 (m, 2H, H-5, H-8): Downfield due to peri-effect and aromatic ring current.

¹⁹F NMR (CDCl₃):

-120 to -126 ppm: Single peak. The shift is characteristic of an aromatic fluorine atom on a
naphthalene ring.

Mass Spectrometry (MS)
Ionization: ESI- or EI.

Molecular Ion: [M]⁺ at m/z 162.1.

Fragmentation: Loss of CO (28 Da) and HF (20 Da) are common fragmentation pathways for

fluorinated phenols/naphthols.

Part 4: Solubility & Stability Profile
Solvent Compatibility: Highly soluble in polar aprotic solvents (DMSO, DMF) and polar protic

solvents (Ethanol, Methanol). Moderate solubility in chlorinated solvents (DCM, Chloroform).

Poor solubility in water and aliphatic hydrocarbons (Hexane).

Oxidative Stability: The fluorine at the C4 position blocks the primary site of metabolic

oxidation (para-hydroxylation). Unlike 1-naphthol, which is rapidly oxidized to 1,4-

naphthoquinone, 4-fluoronaphthalen-1-ol resists this transformation, significantly extending

its metabolic half-life.

Thermal Stability: Stable up to its boiling point; however, prolonged heating in air may induce

gradual darkening due to trace oxidation at the C2 position.

Part 5: Experimental Protocols
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Workflow 1: Synthesis via Diazotization (Chemical
Route)
This protocol converts 4-fluoro-1-naphthylamine to the target naphthol, ensuring high

regioselectivity.

Reagents: 4-Fluoro-1-naphthylamine (1.0 eq), H₂SO₄ (35%), NaNO₂, CuSO₄ (cat.), H₂O.

Diazotization:

Dissolve amine in dilute H₂SO₄ at 0°C.

Add NaNO₂ (aq) dropwise, maintaining temp < 5°C. Stir for 30 min.

Hydrolysis:

Transfer the diazonium salt solution into a boiling solution of dilute H₂SO₄ containing

catalytic CuSO₄.

Nitrogen gas evolution indicates reaction progress.

Work-up:

Cool to room temperature.[1][2] Extract with Ethyl Acetate (3x).

Wash organic layer with brine, dry over Na₂SO₄.

Purification: Flash column chromatography (Hexane:EtOAc 8:2) yields 4-fluoronaphthalen-

1-ol as brown crystals.

Workflow 2: cGMP Radiosynthesis (PET Tracer
Application)
For use as an [¹⁸F]MPO tracer.

Precursor: (4-Hydroxy-1-naphthyl)trimethylammonium triflate.

Fluorination: React precursor with [¹⁸F]KF/K₂222 in MeCN at 90°C for 10 min.
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Purification: Semi-preparative HPLC (C18 column).

Formulation: Trapping on C18 cartridge, elution with EtOH, and dilution with saline.
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Click to download full resolution via product page

Caption: Dual synthesis pathways for 4-fluoronaphthalen-1-ol: Classical chemical synthesis via

Sandmeyer-type hydroxylation (Left) and nucleophilic radiofluorination for PET imaging (Right).

[3][4]
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Part 6: Applications in Medicinal Chemistry
Metabolic Blocking (The Fluorine Effect)
In drug design, the 4-position of the naphthalene ring is a "soft spot" highly susceptible to

Cytochrome P450-mediated oxidation. Replacing hydrogen with fluorine at this position blocks

the formation of toxic quinone metabolites without significantly altering the steric profile of the

molecule (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).

Unsubstituted 1-Naphthol (Metabolic Liability) 4-Fluoro-1-Naphthol (Metabolic Stability)
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Caption: Mechanism of metabolic stabilization. The C-F bond prevents the formation of the

toxic 1,4-naphthoquinone metabolite, diverting the pathway toward safe excretion.

PET Imaging of Inflammation
4-[¹⁸F]fluoro-1-naphthol is a specific substrate for Myeloperoxidase (MPO).[5] In inflammatory

states, MPO oxidizes the naphthol to a radical which rapidly binds to local proteins (tyrosine

residues), effectively "trapping" the radioactive signal at the site of inflammation. This

mechanism is currently used to image innate immune activation in oncology and cardiology [2].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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